Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Kinase inhibitor design Regioisomer profiling Structure-activity relationship

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 922375-64-2) is a fully synthetic small-molecule heterocyclic carboxamide with the molecular formula C₁₆H₁₃FN₂O₂S and a molecular weight of 316.35 g/mol. The structure combines a 4-fluorobenzo[d]thiazole core, a furan-2-ylmethyl substituent, and a cyclopropanecarboxamide acyl group.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.35
CAS No. 922375-64-2
Cat. No. B2495488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
CAS922375-64-2
Molecular FormulaC16H13FN2O2S
Molecular Weight316.35
Structural Identifiers
SMILESC1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H13FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1-5,8,10H,6-7,9H2
InChIKeyLSYJQYYMFUJZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 922375-64-2): Procurement-Relevant Identity and Class Context


N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 922375-64-2) is a fully synthetic small-molecule heterocyclic carboxamide with the molecular formula C₁₆H₁₃FN₂O₂S and a molecular weight of 316.35 g/mol. The structure combines a 4-fluorobenzo[d]thiazole core, a furan-2-ylmethyl substituent, and a cyclopropanecarboxamide acyl group . It belongs to the broader class of benzothiazole-cyclopropanecarboxamides that have been investigated as kinase inhibitors, notably in the c-Abl and SARS-CoV-2 main protease (Mᵖʳᵒ) therapeutic areas [1][2]. Commercially, the compound is supplied as a research-grade building block with a certified purity of 98% and batch-specific QC documentation (NMR, HPLC, GC) .

Why N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide Cannot Be Replaced by Generic In-Class Alternatives


Despite sharing a common benzothiazole-cyclopropanecarboxamide scaffold with several commercially available analogs, CAS 922375-64-2 possesses a specific combination of three structural features—the 4-fluoro substituent on the benzothiazole ring, the aromatic furan-2-ylmethyl side chain, and the cyclopropanecarboxamide acyl group—that collectively dictate its physicochemical and pharmacological profile. The position of the fluorine atom (C-4 vs. C-6) alters the electron density distribution across the benzothiazole ring, influencing both target-binding pharmacophore geometry and metabolic stability . The aromatic furan ring imparts planarity and π-stacking capacity that a saturated tetrahydrofuran analog cannot replicate . The cyclopropanecarboxamide group provides conformational restriction and metabolic resistance compared to larger or more flexible acyl groups. Substituting any single component with a close-in-class analog yields a molecule with measurably different logP, topological polar surface area, and hydrogen-bonding capacity—parameters that directly affect solubility, permeability, and target engagement in biochemical and cell-based assays [1].

Quantitative Differential Evidence for N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide vs. Closest Analogs


Fluorine Positional Isomerism: 4-Fluoro vs. 6-Fluoro Regioisomeric Differentiation

The target compound (4-fluoro) and its 6-fluoro regioisomer (CAS 922386-66-1) share an identical molecular formula (C₁₆H₁₃FN₂O₂S, MW 316.35) but differ in the fluorine substitution position on the benzothiazole ring. The 4-fluoro substituent is ortho to the ring-junction nitrogen, exerting a stronger electron-withdrawing inductive effect on the thiazole ring and altering the HOMO-LUMO gap compared to the 6-fluoro isomer . In the context of 4-fluorobenzothiazole-containing SARS-CoV-2 Mᵖʳᵒ inhibitors, the 4-fluoro substitution has been shown to contribute to potent antiviral activity (EC₅₀ values in the sub-micromolar range in VeroE6 cells) through optimal P1' site occupancy, whereas regioisomeric variations resulted in reduced potency [1]. No head-to-head biochemical comparison of the two regioisomers has been published; the differentiation is supported by distinct commercial cataloging and the established pharmacophoric preference for 4-fluoro substitution in the benzothiazole kinase inhibitor class.

Kinase inhibitor design Regioisomer profiling Structure-activity relationship

Furan vs. Tetrahydrofuran: Aromaticity-Driven Differences in Planarity and Lipophilicity

The target compound incorporates an aromatic furan-2-ylmethyl group, whereas the closest side-chain analog (CAS 920240-44-4) replaces this with a saturated tetrahydrofuran-2-ylmethyl moiety. This substitution eliminates the aromatic π-system, reducing molecular planarity and π-stacking capacity while increasing the hydrogen-bond acceptor basicity of the ring oxygen . The aromatic furan contributes approximately 0.5–0.8 units higher logP compared to the tetrahydrofuran analog, based on the difference between aromatic and saturated oxygen heterocycle contributions in standard clogP fragmentation methods [1]. Additionally, the furan ring reduces the number of rotatable bonds and constrains the conformational space of the side chain, which can affect entropic binding penalties.

Molecular planarity LogP optimization π-Stacking interactions

Certified Purity and Batch-Level QC Documentation vs. Uncharacterized Alternatives

The target compound is supplied by Bidepharm with a certified standard purity of 98% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, the des-fluoro analog (CAS 922405-91-2) and many other in-class analogs sourced from non-specialist vendors are frequently offered at 95% purity without guaranteed batch-level QC certificates, potentially introducing unidentified impurities that confound biological assay interpretation . The 98% purity specification reduces the maximum total impurity burden to ≤2%, compared to ≤5% for 95% purity materials—a 2.5-fold difference in potential contaminant load.

Quality control Batch reproducibility Analytical certification

4-Fluorobenzothiazole Pharmacophore Validation: Established Role in Kinase and Protease Inhibition

The 4-fluorobenzothiazole moiety—present in the target compound—has been independently validated as a productive pharmacophoric element in multiple target classes. In SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, compounds such as TKB245 and TKB248 bearing the 4-fluorobenzothiazole moiety at the P1' position exhibited potent enzymatic inhibition with IC₅₀ values in the nanomolar range and antiviral EC₅₀ values of 0.2–0.5 µM in VeroE6 cells [1]. In the kinase domain, benzothiazole-cyclopropanecarboxamides have been claimed as c-Abl kinase inhibitors for neurodegenerative disease applications, with the cyclopropanecarboxamide group contributing to conformational restraint and metabolic stability [2]. The des-fluoro analog lacks the electron-withdrawing fluorine substituent that modulates the benzothiazole ring electronics and contributes to target binding affinity through halogen-bond interactions.

4-Fluorobenzothiazole pharmacophore Kinase inhibition SARS-CoV-2 Mpro

Cyclopropanecarboxamide Conformational Restraint: Differentiation from Flexible Acyl Analogs

The cyclopropanecarboxamide group of the target compound introduces conformational restriction through the three-membered ring, reducing the entropic penalty upon target binding compared to flexible acyl chains such as acetamide (CAS 922394-24-9) or butyramide analogs . The cyclopropane ring also provides metabolic stability by resisting cytochrome P450-mediated oxidation at the α-carbon, a common metabolic soft spot in aliphatic amides [1]. In benzothiazole-based c-Abl inhibitors, the cyclopropanecarboxamide moiety is a conserved structural feature across multiple exemplified compounds, suggesting its importance for kinase binding affinity [2].

Conformational restriction Metabolic stability Cyclopropane pharmacophore

Procurement-Driven Application Scenarios for N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide


Kinase Inhibitor Screening Libraries: c-Abl and Neurodegenerative Disease Programs

The benzothiazole-cyclopropanecarboxamide scaffold is explicitly claimed in US10669246B2 as possessing c-Abl kinase inhibitory activity relevant to neurodegenerative disease treatment [1]. The 4-fluorobenzothiazole moiety provides a distinct electrostatic and steric profile compared to the 6-fluoro regioisomer, enabling SAR exploration around the fluorine position. The furan-2-ylmethyl group offers π-stacking potential with kinase hinge-region aromatic residues, while the cyclopropanecarboxamide constrains the acyl group conformation for consistent binding pose geometry. Procurement of CAS 922375-64-2 at 98% certified purity ensures that screening results are not confounded by regioisomeric or purity-related artifacts.

SARS-CoV-2 Main Protease (Mᵖʳᵒ) Inhibitor Development

The 4-fluorobenzothiazole substructure has been independently validated as a critical P1' pharmacophoric element in potent SARS-CoV-2 Mᵖʳᵒ inhibitors, with lead compounds achieving nanomolar enzymatic IC₅₀ and sub-micromolar antiviral EC₅₀ in VeroE6 cells [2]. CAS 922375-64-2 provides this validated 4-fluorobenzothiazole core in a cyclopropanecarboxamide format amenable to further derivatization at the furan-2-ylmethyl position. The aromatic furan ring can serve as a synthetic handle for late-stage functionalization or as a bioisostere for phenyl groups in P2/P3 site optimization.

Building Block for Focused Compound Library Synthesis

As a building block with 98% purity, batch-specific NMR/HPLC/GC documentation, and a defined SMILES structure (O=C(C1CC1)N(C2=NC3=C(F)C=CC=C3S2)CC4=CC=CO4) , CAS 922375-64-2 is suitable for parallel synthesis of focused libraries exploring substitution at the furan ring or the benzothiazole C-5/C-6/C-7 positions. The cyclopropanecarboxamide group is stable under standard amide coupling and nucleophilic aromatic substitution conditions, facilitating downstream diversification without acyl group degradation.

Physicochemical Property Benchmarking in Benzothiazole Lead Optimization

With a predicted logP of ~2.5–3.2, TPSA of ~55 Ų, 0 hydrogen-bond donors, and 4 hydrogen-bond acceptors, CAS 922375-64-2 occupies a favorable drug-like physicochemical space [3]. Its furan-containing side chain provides a lipophilicity benchmark distinct from the more polar tetrahydrofuran analog (CAS 920240-44-4), making it a useful comparator compound in property-guided lead optimization where modulating logP while maintaining target potency is a key objective.

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.